molecular formula C7H13ClN2O B1608703 4-Morpholinepropanenitrile, monohydrochloride CAS No. 65876-26-8

4-Morpholinepropanenitrile, monohydrochloride

Cat. No. B1608703
CAS RN: 65876-26-8
M. Wt: 176.64 g/mol
InChI Key: JMALZXKXUXKGAF-UHFFFAOYSA-N
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Description

4-Morpholinepropanenitrile monohydrochloride (MPN) is an organic compound that is commonly used in biochemical and physiological research. It is a colorless solid that is water-soluble and has a molecular weight of 121.58 g/mol. MPN is a small molecule that can be used to study the effects of various compounds on cells, as well as to investigate the effects of various drugs on the body. It has been used in a variety of laboratory experiments, including those related to drug uptake, metabolism, and receptor binding.

Scientific Research Applications

Organic Synthesis

4-Morpholinepropanenitrile and its derivatives, such as morpholine triflates, play a significant role in organic synthesis. For example, morpholine triflate has been used to promote a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which are of interest for their potential pharmaceutical applications. This method offers moderate to excellent yields without the need for chromatographic purification and avoids the use of environmentally hazardous solvents, making it highly beneficial for both academia and industry (Zhou, Li, & Su, 2016).

Pharmaceutical Development

The morpholine moiety is integral to the development of various pharmaceutical compounds. For instance, a beta-amino alcohol derived from morpholine has been effectively used as a chiral moderator in the synthesis of DPC 963, a candidate for HIV-1 non-nucleoside reverse transcriptase inhibitors (Kauffman et al., 2000). Additionally, morpholine derivatives have been explored as selective ligands for the dopamine D4 receptor, which could potentially serve as antipsychotics without the associated extrapyramidal side effects (Audouze, Nielsen, & Peters, 2004).

Material Science

Morpholine derivatives are also significant in material science. For example, monodisperse gold-palladium alloy nanoparticles synthesized using a borane-morpholine complex exhibit high activity and stability in catalyzing formic acid dehydrogenation, showing promise for hydrogen production in water at mild conditions (Metin, Sun, & Sun, 2013).

properties

IUPAC Name

3-morpholin-4-ylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMALZXKXUXKGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984353
Record name 3-(Morpholin-4-yl)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinepropanenitrile, monohydrochloride

CAS RN

65876-26-8
Record name 4-Morpholinepropanenitrile, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065876268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC120717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Morpholin-4-yl)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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